2-(5-Fluoro-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-(5-Fluoro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-(5-Fluoro-1-benzofuran-2-yl)acetic acid can be achieved through several synthetic routes. Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often utilize microwave-assisted synthesis to obtain high yields of the desired compound .
Chemical Reactions Analysis
2-(5-Fluoro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Fluoro-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to the inhibition of key enzymes or receptors involved in disease processes, such as those in cancer or bacterial infections .
Comparison with Similar Compounds
2-(5-Fluoro-1-benzofuran-2-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuranyl-5-acetic acid: Similar in structure but lacks the fluorine atom, which may result in different biological activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Another benzofuran derivative with potent anticancer activity. The presence of the fluorine atom in this compound makes it unique, as it enhances the compound’s stability and biological activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(5-fluoro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H7FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
OBCPUSHYCKCLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)CC(=O)O |
Origin of Product |
United States |
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